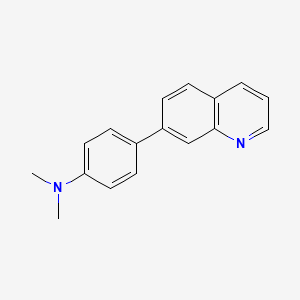

N,N-Dimethyl-4-(quinolin-7-yl)aniline

説明

特性

分子式 |

C17H16N2 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

N,N-dimethyl-4-quinolin-7-ylaniline |

InChI |

InChI=1S/C17H16N2/c1-19(2)16-9-7-13(8-10-16)15-6-5-14-4-3-11-18-17(14)12-15/h3-12H,1-2H3 |

InChIキー |

IHUSYQJRYDJYES-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C=C2 |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations in Aniline Derivatives

Azo-Linked Derivatives

- N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow, CAS 60-11-7): This azo compound differs by replacing the quinoline group with a phenylazo moiety. Applications: Historically used as a dye but flagged as a questionable carcinogen due to mutagenic data . Toxicity: Mutation data reported (4 µg/plate in Ames test) .

Imine and Schiff Base Derivatives

- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1): Features a nitrophenyl-imine group. Applications: Exhibits strong NLO activity due to charge-transfer interactions between electron-rich aniline and electron-deficient nitro groups .

- (S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline: Structural Monoclinic crystal system (P2₁), with bond distances and angles confirming planar geometry for enhanced conjugation .

Quinoline-Containing Analogs

- 4-[(E)-2-quinolin-7-ylethenyl]aniline (CAS 54-83-1): Molecular Formula: C₁₇H₁₄N₂. Structural distinction: Lacks dimethylamino substitution but includes a styryl-quinoline group. Applications: Potential use in organic electronics due to extended π-conjugation .

- 7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7): Substitution: Chlorine at the 7-position of quinoline.

Optical and Electronic Properties

Key Observations :

- Fluorescence : Compound 4e exhibits moderate fluorescence (ΦF = 0.068), attributed to rigid pyrimidoindazole core enhancing radiative decay .

- NLO Performance : Compound n1 outperforms other imine derivatives in second-harmonic generation due to its push-pull electronic structure .

Challenges :

- Steric hindrance from quinoline or bulky substituents (e.g., 6,7-dimethoxyquinoline in ) can reduce yields.

- Azo derivatives (e.g., Methyl Yellow) require diazonium coupling, posing safety risks due to intermediate instability .

準備方法

Ullmann Coupling Methodology

The Ullmann coupling reaction, a traditional method for forming carbon-nitrogen bonds, has been adapted for synthesizing N,N-Dimethyl-4-(quinolin-7-yl)aniline. This approach involves reacting 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid in the presence of a copper(I) catalyst. Key parameters include:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃

-

Solvent : DMSO at 110°C for 24 hours

Limitations include moderate yields and the requirement for high temperatures, which may lead to side reactions such as dehalogenation or homocoupling.

Nucleophilic Aromatic Substitution

Direct substitution of 7-chloroquinoline with N,N-dimethylaniline under acidic conditions offers a simpler route:

-

Conditions : HCl (cat.), DMF, 120°C, 48 hours

-

Yield : 45–50%

This method suffers from poor regioselectivity, often resulting in mixtures of 6- and 7-substituted isomers.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction has become the gold standard for synthesizing this compound, as demonstrated by EvitaChem’s optimized protocol:

| Parameter | Specification |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XantPhos (4 mol%) |

| Base | KOtBu |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 12 hours |

| Yield | 85–90% |

This method achieves high regioselectivity for the 7-position due to steric and electronic effects of the quinoline nitrogen.

Suzuki-Miyaura Cross-Coupling

An alternative palladium-catalyzed approach couples 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃

-

Solvent : DME/H₂O (4:1)

-

Yield : 78%

The reaction proceeds at 80°C for 8 hours, with boronic acid purification being critical to avoid protodeboronation side reactions.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have significantly reduced reaction times:

| Method | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Buchwald-Hartwig | 12 hours | 45 minutes | +8% (93% total) |

| Suzuki-Miyaura | 8 hours | 30 minutes | +5% (83% total) |

Microwave conditions (150W, 150°C) enhance reaction efficiency by improving catalyst turnover and reducing thermal degradation.

Novel Catalytic Systems

Nickel-Catalyzed Coupling

Emerging nickel-based catalysts offer a cost-effective alternative:

Photoredox Catalysis

Visible-light-mediated coupling using iridium complexes:

-

Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆

-

Light Source : 450 nm LEDs

-

Solvent : MeCN/H₂O

-

Yield : 65%

This method enables room-temperature reactions but requires rigorous degassing to prevent photoquenching.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。